molecular formula C23H31ClN2O2 B2440312 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride CAS No. 101365-58-6

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride

Cat. No.: B2440312
CAS No.: 101365-58-6
M. Wt: 402.96
InChI Key: JFUZJQRRXWYJQC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is a synthetic compound known for its potent pharmacological properties It is structurally related to fentanyl, a well-known opioid analgesic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenethyl group. The final steps involve the methoxylation and amidation reactions to form the target compound. Common solvents used in these reactions include acetone and methanol, with reaction temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps typically involve recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of similar compounds.

    Biology: Employed in studies investigating the interaction of opioid receptors with synthetic ligands.

    Medicine: Potential use as an analgesic in pain management, although its high potency necessitates careful handling and dosage control.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with the mu-opioid receptor. Upon binding to this receptor, it induces a conformational change that leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels. This cascade ultimately reduces neuronal excitability and pain perception .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A well-known opioid analgesic with a similar structure but different pharmacokinetic properties.

    Methoxyacetylfentanyl: Another analog with comparable potency and receptor affinity.

Uniqueness

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is unique due to its specific methoxy substitution, which influences its binding affinity and metabolic stability. This structural modification can result in different pharmacological effects and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.ClH/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVZYOSLOEDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037236
Record name 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101365-58-6
Record name 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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